N-(2-(Methylsulfonyl)phenyl)acetamide
Overview
Description
N-(2-(Methylsulfonyl)phenyl)acetamide is an organic compound with the molecular formula C9H11NO3S. It is a white crystalline powder that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylsulfonyl)phenyl)acetamide typically involves the reaction of 2-(methylsulfonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
2-(Methylsulfonyl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-(Methylsulfonyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in inflammation and pain pathways . Further research is needed to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)aniline: A precursor in the synthesis of N-(2-(Methylsulfonyl)phenyl)acetamide.
N-Phenylacetamide: Similar structure but lacks the sulfonyl group.
This compound derivatives: Various derivatives with modifications to the acetamide or sulfonyl groups.
Uniqueness
This compound is unique due to its combination of the sulfonyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
N-(2-(Methylsulfonyl)phenyl)acetamide, a compound belonging to the acetamide class, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a methylsulfonyl group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis of similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the methylsulfonyl group enhances its chemical reactivity and potential interactions with biological systems.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related acetamides have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This inhibition is crucial for managing inflammatory diseases.
Table 1: Inhibition of Pro-inflammatory Cytokines by Acetamides
Compound Name | IC50 (µM) for TNF-α | IC50 (µM) for IL-6 |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.092 | TBD |
Indomethacin | 100 | TBD |
2. Antimicrobial Activity
This compound and its derivatives have demonstrated promising antimicrobial properties. A study evaluating various acetamide derivatives reported effective antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The structure-activity relationship (SAR) analysis indicated that the introduction of the methylsulfonyl group significantly enhanced the antimicrobial efficacy.
Table 2: Antimicrobial Activity of Acetamides
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
This compound | Xoo | TBD |
Acetamide A1 | Xoo | 100 |
Acetamide A2 | Xac | 200 |
The biological activity of this compound is largely attributed to its interaction with various biological targets. The sulfonyl group is known to engage with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation . Additionally, its structural complexity allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anti-inflammatory Activity : A recent study evaluated a series of acetamides for their ability to inhibit COX enzymes. Compounds with a similar structure to this compound showed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
- Antimicrobial Efficacy Evaluation : In vitro tests demonstrated that derivatives containing the methylsulfonyl group exhibited enhanced antibacterial activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
N-(2-methylsulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCPCSZLLJKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356566 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-27-7 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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